Hydroxychalcone

Tyrosinase Inhibition Melanogenesis Skin Lightening Agents

Hydroxychalcone is a family of position-specific isomers—not interchangeable commodities. Hydroxyl placement dictates biological activity. For melanogenesis: 2,2′,4,4′,6′-pentahydroxychalcone is 12-fold more potent than kojic acid (IC50 1 μM vs. 12 μM). For AhR studies: 2′- vs. 2-hydroxychalcone provide functional resolution as suppressor vs. inducer probes. For anti-leukemic screening: 2-hydroxychalcone shows superior U937 cytotoxicity. For 5α-reductase inhibition: licochalcone A offers 5.15-fold higher binding affinity than 4-hydroxychalcone. Specify isomer at ordering to ensure reproducible results.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B7798386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychalcone
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
InChIInChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H
InChIKeyUDOOPSJCRMKSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychalcone: Foundational Compound in the Chalcone Class for Targeted Research and Derivative Development


Hydroxychalcone belongs to the broader chalcone class of open-chain flavonoids, characterized by a central α,β-unsaturated ketone system connecting two aromatic rings [1]. The defining feature is the presence of one or more hydroxyl (-OH) substituents on this core scaffold, which profoundly influences its chemical reactivity and biological interactions. As an intermediate in flavonoid biosynthesis and a versatile synthetic building block, hydroxychalcones are not a single entity but a family of positional isomers and polyhydroxylated derivatives [2]. Their primary value in research and industrial applications stems from this structural modularity, where the number and specific placement of hydroxyl groups serve as critical determinants for activity in targeted assays, differentiating them from non-hydroxylated chalcones and enabling rational design of more potent or selective analogs [3].

The Criticality of Hydroxyl Positioning: Why Substituting One Hydroxychalcone for Another is Scientifically Unsound


The assumption that all hydroxychalcones are functionally interchangeable is demonstrably false. The position and number of hydroxyl groups on the A- and B-rings create a specific three-dimensional electrostatic profile that governs interactions with biological targets [1]. For instance, a meta-analysis of structure-activity relationships (SAR) across multiple enzyme systems confirms that even a subtle shift, such as from a 2'-hydroxyl to a 4-hydroxyl group, can drastically alter binding affinity, enzyme inhibition kinetics, and even the mechanism of action (e.g., competitive vs. mixed inhibition) [2]. Furthermore, differential hydroxylation patterns dictate whether a compound behaves as an agonist or antagonist in cellular transactivation assays [3]. Therefore, treating 'hydroxychalcone' as a single interchangeable commodity will introduce uncontrolled variability into experimental systems, leading to irreproducible results, false negatives, or missed opportunities for discovering highly specific bioactive leads. The quantitative evidence presented below underscores that specific hydroxychalcone analogs are not substitutes but distinct chemical entities with unique, quantifiable performance characteristics.

Quantitative Differentiation Guide: Head-to-Head Performance Data for Key Hydroxychalcone Analogs


Tyrosinase Inhibition: 2,2′,4,4′,6′-Pentahydroxychalcone (15) Demonstrates 12-Fold Superior Potency to Kojic Acid

In a comparative study of 15 synthesized hydroxychalcones, compound 15 (2,2′,4,4′,6′-pentahydroxychalcone) was identified as the most potent tyrosinase inhibitor, exhibiting an IC50 of 1 μM. This performance was 5-fold better than 2,2′,4,4′-tetrahydroxychalcone (IC50 = 5 μM) and 12-fold better than kojic acid (IC50 = 12 μM), a widely used standard tyrosinase inhibitor [1].

Tyrosinase Inhibition Melanogenesis Skin Lightening Agents

CYP1A1/CYP1B1 Inhibition and XRE Transactivation: 2′-Hydroxychalcone Shows Functional Divergence from its 2-Hydroxyl Isomer

Both 2′-hydroxychalcone and 2-hydroxychalcone were the most effective CYP1A1 and CYP1B1 inhibitors among five tested hydroxychalcones, with IC50 values in the micromolar and submicromolar ranges, respectively [1]. However, in cellular XRE-transactivation assays, they exhibited opposing functional effects: 2′-hydroxychalcone suppressed XRE-transactivation, whereas 2-hydroxychalcone induced it when co-administered with the carcinogen DMBA. In the absence of DMBA, 10 μM 2-hydroxychalcone increased XRE-transactivation 18-fold, compared to a 2.5-fold increase by 2′-hydroxychalcone [1].

CYP1A1 Inhibition Xenobiotic Metabolism Chemoprevention

Cytotoxicity in U937 Leukemia Cells: 2-Hydroxychalcone Exhibits Marked Superiority Over Chalcone and Other Hydroxyl Analogs

In a comparative cytotoxicity study against human monoblastic leukemia U937 cells, 2-hydroxychalcone remarkably reduced cell viability compared to chalcone, 2′-hydroxychalcone, 4-hydroxychalcone, and 4′-hydroxychalcone [1]. While specific IC50 values are not provided in the abstract, the language 'remarkably reduced' indicates a significant and clear differentiation in potency.

Leukemia Research Cytotoxicity Anticancer Agents

5α-Reductase Type 1 Inhibition: Licochalcone A Displays 5.15-Fold Higher Binding Affinity than 4-Hydroxychalcone

A systematic evaluation of chalcone and 10 chalcone analogs against human and rat 5α-reductase type 1 (5α-R1) identified licochalcone A as the most potent inhibitor, with a human IC50 of 4.08 μM and a rat IC50 of 4.55 μM [1]. Surface plasmon resonance (SPR) analysis revealed that licochalcone A displayed a 5.15-fold higher binding affinity than the weakest analog tested, which was 4-hydroxychalcone [1].

5α-Reductase Inhibition Neurosteroidogenesis Androgen Modulation

Strategic Application Scenarios for Hydroxychalcones Based on Validated Quantitative Evidence


Development of High-Potency Tyrosinase Inhibitors for Dermatological Use

For research programs targeting hyperpigmentation or melanogenesis, 2,2′,4,4′,6′-pentahydroxychalcone (compound 15) is the preferred molecular scaffold. Its 12-fold superior potency (IC50 = 1 μM) over the industry standard kojic acid (IC50 = 12 μM) provides a significant advantage in assay sensitivity and potential therapeutic window [1]. The well-defined structure-activity relationship, indicating the critical role of the 2′,4′,6′-trihydroxyl substructure, guides further rational optimization [1].

Investigating Chemopreventive Mechanisms via Xenobiotic Response Element (XRE) Modulation

Studies focusing on the aryl hydrocarbon receptor (AhR) pathway and its role in carcinogen metabolism should utilize both 2′-hydroxychalcone and 2-hydroxychalcone as mechanistic probes. Their differential functional activity—2′-hydroxychalcone suppressing and 2-hydroxychalcone inducing XRE-transactivation [2]—offers a powerful comparative tool to dissect the complex signaling events downstream of CYP1 enzyme inhibition. This positional isomerism provides a level of functional resolution not achievable with non-hydroxylated chalcones.

Identifying Lead Compounds for Anti-Leukemic Drug Discovery

In the early stages of anti-leukemic drug discovery, 2-hydroxychalcone should be prioritized over other simple hydroxychalcones (e.g., 2′-hydroxychalcone, 4-hydroxychalcone) for cytotoxicity screening against monoblastic leukemia cell lines [3]. The evidence of its significantly higher efficacy against U937 cells justifies its selection as a core scaffold for further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Targeting 5α-Reductase in Neurosteroid and Androgen Research

For projects focused on modulating dihydrotestosterone (DHT) biosynthesis via 5α-reductase type 1 inhibition, licochalcone A is the superior chalcone-based tool. Its human IC50 of 4.08 μM and 5.15-fold higher binding affinity compared to 4-hydroxychalcone [4] establishes a clear quantitative advantage. The mechanistic validation of its mixed inhibition kinetics and cellular efficacy in suppressing DHT production [4] provides a robust foundation for in vivo studies and lead optimization, in contrast to less potent analogs like 4-hydroxychalcone.

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